molecular formula C7H4BrClO2 B126631 5-Bromo-2-chlorobenzoic acid CAS No. 21739-92-4

5-Bromo-2-chlorobenzoic acid

Cat. No.: B126631
CAS No.: 21739-92-4
M. Wt: 235.46 g/mol
InChI Key: FGERXQWKKIVFQG-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzoic acid is an organic compound with the molecular formula C7H4BrClO2. It is a white to off-white crystalline powder and is primarily used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorobenzoic acid typically involves the bromination of 2-chlorobenzoic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane . The reaction conditions are generally mild, and the process yields high purity and high yield of the product.

Industrial Production Methods: In industrial settings, this compound can be produced by contacting 2-chlorobenzonitrile with a bromination reagent to form 5-bromo-2-chlorobenzonitrile. This intermediate is then hydrolyzed in the presence of an alkali to generate 5-bromo-2-chlorobenzoate, which is subsequently treated with a protonic acid to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

    Hydrolysis: Alkali such as sodium hydroxide.

    Dehalogenation: Ag/Cu electrodes in an electrochemical setup.

Major Products:

Scientific Research Applications

5-Bromo-2-chlorobenzoic acid is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 2-Chlorobenzoic acid
  • 4-Chlorobenzoic acid
  • 2-Bromo-5-chlorobenzoic acid
  • 2-Chloro-5-iodobenzoic acid

Uniqueness: 5-Bromo-2-chlorobenzoic acid is unique due to its specific substitution pattern, which allows it to participate in a variety of chemical reactions. Its dual halogenation (bromine and chlorine) provides distinct reactivity compared to other benzoic acid derivatives .

Properties

IUPAC Name

5-bromo-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGERXQWKKIVFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176132
Record name 5-Bromo-2-chlorobenzoic acid
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Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21739-92-4
Record name 5-Bromo-2-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21739-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-2-chloro-
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Record name Benzoic acid, 5-bromo-2-chloro-
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Record name 5-Bromo-2-chlorobenzoic acid
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Record name 5-bromo-2-chlorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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